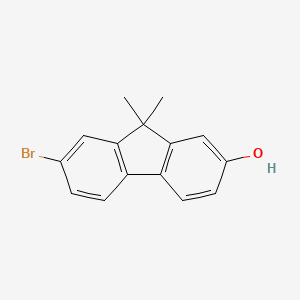

7-bromo-9,9-dimethyl-9H-fluoren-2-ol

Descripción

Propiedades

IUPAC Name |

7-bromo-9,9-dimethylfluoren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMBUZYVUMQEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-bromo-9,9-dimethyl-9H-fluoren-2-ol CAS number

An In-depth Technical Guide to 7-bromo-9,9-dimethyl-9H-fluoren-2-ol (CAS Number: 1256619-51-8)

This technical guide provides a comprehensive overview of this compound, a key intermediate in the development of advanced materials and potentially in therapeutic agents. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.

Chemical Identity and Physical Properties

This compound is a substituted fluorene derivative. The fluorene core provides a rigid and planar aromatic structure, which is often exploited in the design of functional materials. The bromo and hydroxyl functional groups, along with the dimethyl substitution at the 9-position, offer sites for further chemical modification and influence the molecule's overall properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,7-Dibromo-9,9-dimethylfluorene | 2-Bromo-7-iodo-9,9-dimethylfluorene |

| CAS Number | 1256619-51-8 | 28320-32-3[1] | 319906-45-1[2] |

| Molecular Formula | C₁₅H₁₃BrO | C₁₅H₁₂Br₂[1] | C₁₅H₁₂BrI[2] |

| Molecular Weight | 289.17 g/mol | 352.06 g/mol [1] | 399.06 g/mol [2] |

| Appearance | - | White to off-white powder or crystals | - |

| Melting Point | - | 134-138 °C | - |

| Boiling Point | - | - | - |

| Density | - | - | - |

| Solubility | - | - | - |

Note: Specific experimental data for this compound were not fully available in the searched literature. Data for related compounds are provided for comparison.

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the scientific literature. A multi-step reaction pathway is typically employed, starting from more readily available fluorene derivatives.

Synthetic Pathway Overview

A potential synthetic route to this compound can be conceptualized based on the synthesis of related compounds. The general strategy involves the introduction of the dimethyl groups at the C9 position of the fluorene core, followed by bromination and the introduction of the hydroxyl group.

A reported synthesis involves a four-step process.[3] While the full detailed protocol from the primary literature is not provided here, the key transformations include:

-

Friedel-Crafts alkylation or a similar reaction to introduce the gem-dimethyl group.

-

Electrophilic aromatic substitution for the bromination of the fluorene ring.

-

Introduction of the hydroxyl group, potentially through a Baeyer-Villiger oxidation followed by hydrolysis, or via a nucleophilic aromatic substitution.

Diagram 1: Conceptual Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol based on common organic synthesis techniques for fluorene derivatives. Note: This protocol is for illustrative purposes and should be adapted based on the specific procedures found in the primary literature.

Step 1: Dimethylation of Fluorene

-

To a solution of fluorene in a suitable solvent (e.g., DMSO), a strong base (e.g., NaOH or KOH) is added.

-

Methyl iodide is then added portion-wise, and the reaction is stirred at room temperature.

-

The reaction is monitored by TLC. Upon completion, the mixture is worked up with water and extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield 9,9-dimethylfluorene.

Step 2: Bromination

-

9,9-dimethylfluorene is dissolved in a suitable solvent (e.g., a chlorinated solvent).

-

A brominating agent (e.g., N-bromosuccinimide) and a catalyst (e.g., a Lewis acid) are added.

-

The reaction is stirred at a controlled temperature until completion.

-

The product is isolated by extraction and purified by chromatography or recrystallization.

Step 3: Introduction of the Hydroxyl Group

-

The brominated intermediate is subjected to conditions that facilitate the introduction of a hydroxyl group. This can be a complex transformation and may involve multiple steps.

Spectroscopic Data

Table 2: Spectroscopic Data of Related Fluorene Derivatives

| Spectroscopic Technique | 2,7-Dibromo-9,9-dimethylfluorene |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.51 (d, J=8.0 Hz, 2H), 7.44 (dd, J=8.0, 1.6 Hz, 2H), 7.38 (d, J=1.6 Hz, 2H), 1.45 (s, 6H) |

| ¹³C NMR | Data not available in the searched results. |

| FT-IR (KBr, cm⁻¹) | Data not available in the searched results. |

| Mass Spectrometry (m/z) | Data not available in the searched results. |

Note: The ¹H NMR data is for 2,7-dibromo-9,9-dimethylfluorene and is provided for illustrative purposes.

Applications in Research and Development

Fluorene derivatives are a significant class of compounds in materials science and have potential applications in drug discovery.

Materials Science

The rigid, planar, and aromatic nature of the fluorene core, combined with its high thermal and chemical stability, makes it an excellent building block for organic electronic materials. Derivatives of 9,9-dimethylfluorene are particularly noted for their use in:

-

Organic Light-Emitting Diodes (OLEDs): The fluorene unit can be incorporated into polymers and small molecules that exhibit efficient blue light emission, a critical component for full-color displays.

-

Nonlinear Optics (NLO): The extended π-conjugation in fluorene derivatives can lead to large second-order nonlinear optical responses, making them candidates for applications in optical switching and data storage.

Drug Development

While specific biological activities for this compound have not been detailed in the available literature, the fluorene scaffold is present in a number of biologically active molecules. The functional groups on the target molecule (bromo and hydroxyl) provide handles for the synthesis of a library of derivatives for biological screening.

Diagram 2: Potential Logical Flow for Drug Discovery Application

Caption: A conceptual workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in both materials science and medicinal chemistry. Its synthesis, while requiring a multi-step process, provides access to a versatile scaffold that can be further functionalized to create a wide range of novel compounds. Further research is warranted to fully elucidate its specific physical, spectroscopic, and biological properties to unlock its full potential in various scientific and technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

7-bromo-9,9-dimethyl-9H-fluoren-2-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of this compound, a substituted fluorene derivative of interest in various fields of chemical research. Due to the limited availability of public data, this guide synthesizes information from available sources and provides context based on related compounds.

Chemical Identity and Physical Properties

This compound is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene core structure with a bromine atom at the 7-position, two methyl groups at the 9-position, and a hydroxyl group at the 2-position.

Table 1: General Information and Physical Properties

| Property | Value | Source |

| CAS Number | 1256619-51-8 | [1][2][3] |

| Molecular Formula | C₁₅H₁₃BrO | [2][4] |

| Molecular Weight | 289.17 g/mol | [2][4] |

| Predicted Boiling Point | 416.9 ± 38.0 °C | [2] |

| Predicted Density | 1.436 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [2][4] |

| Physical State | Solid (predicted) | |

| Melting Point | No data available | [5] |

| Solubility | No data available |

Synthesis

The synthesis of this compound has been reported in the scientific literature. A multi-step reaction pathway starting from 9,9-dimethylfluorene has been described. While the full, detailed experimental protocol from the primary literature is not publicly accessible, the general synthetic strategy can be outlined.

General Synthetic Pathway

The synthesis is reported to be a four-step process commencing with 9,9-dimethylfluorene. The key transformations likely involve:

-

Friedel-Crafts type reaction: Introduction of a functional group at the 2-position.

-

Oxidation: Conversion of the introduced functional group to a hydroxyl group.

-

Bromination: Introduction of a bromine atom at the 7-position.

-

Hydrolysis/Deprotection: Final step to yield the target phenol.

Diagram 1: Proposed General Synthetic Workflow

Caption: A high-level overview of the synthetic strategy.

Detailed Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not available in the public domain at the time of this writing. Researchers interested in replicating the synthesis should refer to the original publication for specific reagents, reaction conditions, and purification methods:

-

Wu, J.; Liu, W.; Liang, L.; Gan, Y.; Xia, S.; Gou, X.; Sun, X. Tetrahedron Letters2020 , 61 (22), 151917.

Spectral Data

No experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, or Infrared Spectroscopy) for this compound are currently available in public databases. Chemical suppliers indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request for their products.[1][3]

Reactivity

The reactivity of this compound can be inferred from the functional groups present in its structure.

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It also activates the aromatic ring towards electrophilic substitution.

-

Aryl Bromide: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 7-position. This makes it a valuable intermediate for the synthesis of more complex fluorene derivatives.

-

Fluorene Core: The fluorene ring system is generally stable but can undergo further electrophilic substitution, with the positions directed by the existing substituents.

Diagram 2: Potential Reactivity Pathways

Caption: Overview of potential chemical transformations.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the fluorene scaffold is a common motif in molecules with diverse biological activities, and various derivatives have been investigated for applications in medicinal chemistry.

Safety Information

A comprehensive safety data sheet (SDS) for this compound is not publicly available.[5] As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound is a synthetically accessible fluorene derivative with potential for further chemical modification. While there is a significant lack of publicly available experimental data on its physical, spectral, and biological properties, its structure suggests it could serve as a valuable building block in the development of new materials and biologically active molecules. Further research is needed to fully characterize this compound and explore its potential applications.

References

- 1. 1256619-51-8|this compound|BLD Pharm [bldpharm.com]

- 2. 7-BroMo-9,9-diMethyl-2-fluorenol CAS#: 1256619-51-8 [m.chemicalbook.com]

- 3. 1256619-51-8 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 4. Electronics materials,OLED,LCD,RM materials,CAS#:1256619-51-8,7-溴-9,9'-二甲基-2-芴醇,7-Bromo-9,9'-dimethyl-2-fluorenol [en.chemfish.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1256619-51-8 Name: [xixisys.com]

An In-depth Technical Guide to the Synthesis of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 7-bromo-9,9-dimethyl-9H-fluoren-2-ol, a substituted fluorene derivative of interest in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific molecule, the following multi-step pathway is proposed based on established and well-documented reactions on the fluorene core and related aromatic systems.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2-bromofluorene and proceeds through a four-step sequence involving methylation, methoxylation, bromination, and subsequent demethylation to yield the target compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These are adapted from established procedures for similar transformations on fluorene derivatives.

Step 1: Synthesis of 2-Bromo-9,9-dimethylfluorene

This procedure follows the well-established methylation of 2-bromofluorene.[1][2][3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-bromofluorene in dimethyl sulfoxide (DMSO).

-

Addition of Base: Add powdered potassium hydroxide (KOH) to the solution.

-

Methylation: While stirring vigorously, add methyl iodide (CH₃I) dropwise to the suspension. The reaction is exothermic, and the temperature should be maintained between 30-35°C.[3]

-

Reaction Monitoring: The reaction is typically complete within 4 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from methanol to obtain pure 2-bromo-9,9-dimethylfluorene as a white solid.[3]

Step 2: Synthesis of 2-Methoxy-9,9-dimethylfluorene

This step involves a nucleophilic substitution of the bromide with a methoxide group, a reaction that can be catalyzed by copper(I) iodide.

-

Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, combine 2-bromo-9,9-dimethylfluorene, sodium methoxide (CH₃ONa), and copper(I) iodide (CuI) in anhydrous N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 24 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-methoxy-9,9-dimethylfluorene.

Step 3: Synthesis of 7-Bromo-2-methoxy-9,9-dimethylfluorene

This step utilizes electrophilic aromatic substitution to introduce a bromine atom at the 7-position. The methoxy group at the 2-position is an ortho-para directing group, and due to steric hindrance at the 1 and 3 positions, bromination is expected to occur predominantly at the 7-position.

-

Reaction Setup: Dissolve 2-methoxy-9,9-dimethylfluorene in glacial acetic acid in a round-bottom flask protected from light.

-

Bromination: Cool the solution in an ice bath and add a solution of bromine (Br₂) in acetic acid dropwise with stirring.[4]

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine. Extract the product with dichloromethane.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/dichloromethane gradient) to afford 7-bromo-2-methoxy-9,9-dimethylfluorene.

Step 4: Synthesis of this compound

The final step is the demethylation of the methoxy group to the desired hydroxyl group using boron tribromide.

-

Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 7-bromo-2-methoxy-9,9-dimethylfluorene in anhydrous dichloromethane.

-

Demethylation: Cool the solution to -78°C (dry ice/acetone bath) and add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the final product, this compound.

Quantitative Data Summary

The following table summarizes expected yields for the key transformations based on literature reports for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Reference for Analogy |

| 1 | Methylation of 2-bromofluorene | CH₃I, KOH, DMSO, 30-35°C | ~98% | [1] |

| 2 | Methoxylation of 2-bromo-9,9-dimethylfluorene | CH₃ONa, CuI, DMF, reflux | 70-85% | General Procedure |

| 3 | Bromination of 2-methoxy-9,9-dimethylfluorene | Br₂, Acetic Acid, 0°C to rt | 60-75% | [4] |

| 4 | Demethylation of 2-methoxyfluorene derivative | BBr₃, CH₂Cl₂, -78°C to rt | >90% | General Procedure |

Logical Workflow Diagram

The logical progression of the experimental work is outlined below.

References

- 1. 2-Hydroxyfluorene | C13H10O | CID 75547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxyfluorene 98 2443-58-5 [sigmaaldrich.com]

- 3. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 4. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol

Abstract: This technical guide addresses the spectroscopic data of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol. Extensive literature and database searches indicate that this specific compound is not well-characterized, and its spectroscopic data has not been published. This document provides a detailed overview of the available spectroscopic data for a closely related and well-documented compound, 2,7-dibromo-9,9-dimethyl-9H-fluorene , to serve as a valuable reference for researchers. Furthermore, a hypothetical, multi-step synthesis for the target compound, this compound, is proposed, along with generalized experimental protocols for spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

Fluorene derivatives are a significant class of compounds in medicinal chemistry and materials science due to their rigid, planar structure and fluorescent properties. The targeted compound, this compound, possesses functional groups that make it a person of interest for applications in the development of novel pharmaceuticals and organic electronics. The bromine atom provides a site for further functionalization through cross-coupling reactions, while the hydroxyl group can modulate solubility and act as a hydrogen bond donor. The 9,9-dimethyl substitution prevents oxidation at the 9-position and improves solubility in organic solvents.

Despite its potential significance, a thorough search of scientific databases and literature reveals a lack of published spectroscopic data for this compound. To provide valuable insights for researchers working with similar structures, this guide presents a comprehensive analysis of the spectroscopic data for the analogous compound, 2,7-dibromo-9,9-dimethyl-9H-fluorene.

Spectroscopic Data of 2,7-dibromo-9,9-dimethyl-9H-fluorene (Illustrative Example)

The following tables summarize the available spectroscopic data for 2,7-dibromo-9,9-dimethyl-9H-fluorene. This information is provided as a reference to anticipate the expected spectral characteristics of substituted 9,9-dimethyl-9H-fluorene derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 2,7-dibromo-9,9-dimethyl-9H-fluorene

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | CDCl₃ | 7.51 | d | 8.0 | H-4, H-5 |

| 7.45 | dd | 8.0, 1.8 | H-3, H-6 | ||

| 7.39 | d | 1.8 | H-1, H-8 | ||

| 1.45 | s | - | -CH₃ | ||

| ¹³C | CDCl₃ | 153.8 | s | - | C-4a, C-4b |

| 139.0 | s | - | C-8a, C-9a | ||

| 130.3 | s | - | C-1, C-8 | ||

| 126.1 | s | - | C-3, C-6 | ||

| 121.3 | s | - | C-4, C-5 | ||

| 121.1 | s | - | C-2, C-7 | ||

| 46.9 | s | - | C-9 | ||

| 26.9 | s | - | -CH₃ |

Table 2: Infrared (IR) Spectroscopy Data of 2,7-dibromo-9,9-dimethyl-9H-fluorene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | C-H stretch (aromatic) |

| 2960-2980 | Strong | C-H stretch (aliphatic, -CH₃) |

| 1600-1610 | Medium | C=C stretch (aromatic) |

| 1450-1470 | Strong | C-H bend (aliphatic, -CH₃) |

| 1050-1070 | Strong | C-Br stretch |

| 800-820 | Strong | C-H out-of-plane bend (aromatic) |

Table 3: Mass Spectrometry (MS) Data of 2,7-dibromo-9,9-dimethyl-9H-fluorene

| m/z | Relative Intensity (%) | Assignment |

| 354 | 50 | [M+2]⁺ (with ⁸¹Br₂) |

| 352 | 100 | [M]⁺ (with ⁷⁹Br⁸¹Br) |

| 350 | 50 | [M-2]⁺ (with ⁷⁹Br₂) |

| 337 | 80 | [M-CH₃]⁺ |

| 273 | 30 | [M-Br]⁺ |

| 192 | 40 | [M-2Br]⁺ |

Table 4: Crystallographic Data of 2,7-dibromo-9,9-dimethyl-9H-fluorene [1]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂Br₂ |

| Formula Weight | 352.06 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 17.097(4) |

| b (Å) | 11.161(3) |

| c (Å) | 6.9120(17) |

| V (ų) | 1319.0(6) |

| Z | 4 |

| ρcalc (g/cm³) | 1.773 |

Hypothetical Synthesis of this compound

The following is a proposed synthetic route to obtain this compound, starting from commercially available 2-bromo-9-fluorenone. This pathway is based on well-established organic reactions.

Caption: Hypothetical synthesis of this compound.

Experimental Protocol for the Hypothetical Synthesis:

-

Step 1: Synthesis of 2-Bromo-9,9-dimethyl-9H-fluoren-9-ol. To a solution of 2-bromo-9-fluorenone in anhydrous tetrahydrofuran (THF) at 0 °C, an excess of methylmagnesium bromide (CH₃MgBr) in diethyl ether would be added dropwise. The reaction mixture would be stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction would then be quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the tertiary alcohol.

-

Step 2: Synthesis of 2-Bromo-9,9-dimethyl-9H-fluorene. The crude 2-bromo-9,9-dimethyl-9H-fluoren-9-ol would be dissolved in dichloromethane, and triethylsilane (Et₃SiH) followed by trifluoroacetic acid (TFA) would be added. The mixture would be stirred at room temperature. After completion of the reaction, the mixture would be washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer would be dried over anhydrous sodium sulfate and concentrated. The crude product would be purified by column chromatography.

-

Step 3: Synthesis of 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine. The 2-bromo-9,9-dimethyl-9H-fluorene would be nitrated using a mixture of nitric acid and sulfuric acid at low temperature to introduce a nitro group, primarily at the 7-position. The resulting 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene would then be reduced to the corresponding amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

-

Step 4: Synthesis of this compound. The 7-bromo-9,9-dimethyl-9H-fluoren-2-amine would be diazotized using sodium nitrite (NaNO₂) and hydrochloric acid at 0-5 °C. The resulting diazonium salt solution would then be added to hot water to facilitate the hydrolysis of the diazonium group to a hydroxyl group, yielding the final product, this compound. The product would be purified by recrystallization or column chromatography.

General Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for the spectroscopic characterization of fluorene derivatives.

Caption: General workflow for spectroscopic analysis of synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Spectra would be recorded on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, and HSQC spectra would be acquired to fully elucidate the structure. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. Alternatively, a KBr pellet could be prepared.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹. The data would be analyzed to identify characteristic functional group vibrations.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) for Electrospray Ionization (ESI) or introduced directly for Electron Ionization (EI).

-

Instrumentation: A high-resolution mass spectrometer (HRMS) for accurate mass determination or a standard quadrupole or ion trap mass spectrometer.

-

Data Acquisition: The mass spectrum would be acquired in positive or negative ion mode. The molecular ion peak and fragmentation pattern would be analyzed to confirm the molecular weight and aspects of the structure.

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of the compound would be prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance spectrum would be recorded over a range of approximately 200-800 nm to determine the wavelengths of maximum absorption (λₘₐₓ).

-

Conclusion

While direct spectroscopic data for this compound is currently unavailable in the public domain, this technical guide provides a valuable resource for researchers by presenting comprehensive data for the closely related compound, 2,7-dibromo-9,9-dimethyl-9H-fluorene. The included hypothetical synthetic pathway and generalized spectroscopic protocols offer a practical framework for the future synthesis and characterization of this and other novel fluorene derivatives. It is anticipated that the data and methodologies presented herein will facilitate further research and development in the fields of medicinal chemistry and materials science.

References

An In-Depth Technical Guide to 7-bromo-9,9-dimethyl-9H-fluoren-2-ol: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Molecular Structure and Properties

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The core structure consists of a fluorene nucleus with a bromine atom substituted at the 7th position, a hydroxyl group at the 2nd position, and two methyl groups at the 9th position.

Chemical Identifiers:

-

CAS Number: 1256619-51-8

Table 1: Physicochemical Properties of 2,7-dibromo-9,9-dimethyl-9H-fluorene (CAS: 28320-32-3)

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂Br₂ | [1] |

| Molecular Weight | 352.07 g/mol | [2][3] |

| Appearance | Crystalline solid | [3] |

| Melting Point | Not specified | |

| Solubility | Soluble in organic solvents like ethyl acetate and petroleum ether. | [3] |

Crystallographic Data for 2,7-dibromo-9,9-dimethyl-9H-fluorene:

Single-crystal X-ray diffraction studies of 2,7-dibromo-9,9-dimethyl-9H-fluorene reveal a planar fluorene core.[2][3] This planarity is a key feature of the fluorene ring system and influences the electronic and packing properties of its derivatives.

Table 2: Crystal Data and Structure Refinement for 2,7-dibromo-9,9-dimethyl-9H-fluorene

| Parameter | Value | Reference |

| Crystal system | Orthorhombic | [2] |

| Space group | Pnma | [2] |

| a, b, c (Å) | 17.097(4), 11.161(3), 6.9120(17) | [2] |

| V (ų) | 1319.0(6) | [2] |

| Z | 4 | [2] |

Synthesis of this compound

A multi-step synthesis for this compound has been reported in the scientific literature. The general workflow for this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

While a specific, detailed experimental protocol with reagent quantities, reaction times, and purification methods for the synthesis of this compound is not publicly available, the following general procedures for the key reaction types are provided as a reference for researchers.

General Procedure for Friedel-Crafts Acylation: To a cooled solution of the starting fluorene derivative in a suitable solvent (e.g., 1,2-dichloroethane), a Lewis acid catalyst (e.g., aluminum chloride) is added, followed by the dropwise addition of the acylating agent (e.g., acetyl chloride). The reaction is typically stirred at room temperature or heated until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by recrystallization or column chromatography.

General Procedure for Baeyer-Villiger Oxidation: The ketone intermediate is dissolved in a suitable solvent (e.g., chloroform) and a peroxy acid (e.g., m-CPBA) is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed. The reaction is then worked up by washing with a reducing agent solution (e.g., sodium sulfite) and a basic solution (e.g., sodium bicarbonate). The organic layer is dried and concentrated, and the product is purified.

General Procedure for Aromatic Bromination: The fluorene derivative is dissolved in a suitable solvent (e.g., N,N-dimethylformamide) and a brominating agent (e.g., N-bromosuccinimide) is added. The reaction is stirred at room temperature or heated until completion. The product is then isolated by precipitation or extraction and purified by recrystallization or column chromatography.

General Procedure for Hydrolysis of an Ester: The ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide). The mixture is heated to reflux until the reaction is complete. The alcohol is then removed under reduced pressure, and the aqueous residue is acidified. The product is collected by filtration or extracted with an organic solvent and purified.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been reported, the broader class of fluorene and fluorenol derivatives has been investigated for a range of pharmacological activities.

Potential Therapeutic Areas:

-

Oncology: Various substituted fluorene derivatives have demonstrated cytotoxic activity against cancer cell lines.

-

Infectious Diseases: Some fluorenols have shown antimicrobial properties.

Based on the known activities of related compounds, a potential logical relationship for the investigation of this compound's biological effects can be proposed.

References

In-Depth Technical Guide to the Purity Analysis of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol, a key intermediate in various research and development applications. Given the critical role of purity in ensuring the safety, efficacy, and reproducibility of downstream applications, including drug development, a thorough analytical approach is paramount. This document outlines potential impurities, detailed experimental protocols for key analytical techniques, and data presentation strategies.

Introduction

This compound is a functionalized fluorene derivative. The purity of this compound can be influenced by the synthetic route employed, purification methods, and storage conditions. Potential impurities may include unreacted starting materials, byproducts from incomplete reactions or side reactions (e.g., isomers, over-brominated or under-brominated species), and residual solvents. A multi-faceted analytical approach is therefore essential for comprehensive purity determination.

Potential Impurity Profile

The synthesis of this compound typically involves bromination and the introduction of a hydroxyl group onto a 9,9-dimethylfluorene scaffold. Based on common synthetic pathways for similar fluorene derivatives, the following table summarizes potential impurities that should be considered during purity analysis.

| Impurity Class | Potential Impurities | Origin |

| Starting Materials | 9,9-dimethyl-9H-fluoren-2-ol | Incomplete bromination |

| 2-bromo-9,9-dimethyl-9H-fluorene | Incomplete hydroxylation | |

| Byproducts | 2,7-dibromo-9,9-dimethyl-9H-fluorene | Over-bromination |

| Isomeric bromo-dimethyl-fluorenols | Non-selective bromination or hydroxylation | |

| Unidentified related substances | Side reactions during synthesis | |

| Residual Solvents | Toluene, Dichloromethane, Hexane, etc. | Purification and reaction steps |

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 280 nm are often suitable for fluorene derivatives due to their aromatic nature. A photodiode array (PDA) detector is recommended for spectral analysis of peaks.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

-

Quantification: Purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main component at the detection wavelength. For higher accuracy, reference standards for known impurities should be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain byproducts.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components. A typical program might be: hold at 50 °C for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

-

Injector Temperature: 280 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity assessment, particularly for detecting impurities with distinct signals.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Analysis:

-

¹H NMR: Provides information on the proton environment. The integration of signals can be used to quantify impurities if their signals are well-resolved from the main compound's signals.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The presence of unexpected signals may indicate impurities.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process.

An In-depth Technical Guide on the Solubility of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this document focuses on providing qualitative solubility information inferred from structurally related fluorene derivatives. Furthermore, a detailed experimental protocol for determining the solubility of the target compound is presented, along with a workflow visualization to guide researchers in their laboratory practices.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," the solubility of this compound can be predicted by examining its structural features: a large, nonpolar fluorene backbone and a polar hydroxyl group. The presence of the bromine atom and dimethyl groups further influences its polarity and interaction with solvents.

It is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar solvents that can engage in hydrogen bonding with the hydroxyl group. Chlorinated solvents and ethers are also expected to be effective solvents. Conversely, the compound is likely to be poorly soluble in highly nonpolar solvents and polar protic solvents like water.

Data on Structurally Related Compounds

To provide a practical reference, the following table summarizes the qualitative solubility of structurally similar fluorene compounds, which can serve as a strong indicator for solvent selection for this compound.

| Compound Name | Solvent(s) | Solubility Indication |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Hexane | Poorly soluble[1] |

| 2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene | Diethyl ether, Ethyl acetate/Hexane | Soluble during extraction and chromatography[2] |

| 9,9-Dimethyl-2-bromofluorene | Methanol, Toluene | Used for recrystallization, indicating moderate solubility[3] |

| 9-Hydroxyfluorene (9-Fluorenol) | Water | Insoluble[4] |

| Methanol, Chloroform | Slightly soluble[4] | |

| Ethanol, Ether, Acetone | Soluble[4] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is a standard method that can be adapted based on the specific laboratory equipment and conditions.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to a concentration within the analytical range of the measurement instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

In-depth Technical Guide on the Thermal Stability of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol

Introduction

7-bromo-9,9-dimethyl-9H-fluoren-2-ol is a derivative of fluorene, a class of polycyclic aromatic hydrocarbons known for their robust thermal and chemical stability.[1] These characteristics make fluorene derivatives highly valuable in the development of organic electronics, particularly for applications such as organic light-emitting diodes (OLEDs).[2][3] The thermal stability of these materials is a critical parameter, dictating their processing conditions and operational lifetime in devices. This guide explores the expected thermal properties of this compound and outlines the methodologies for their empirical determination.

Expected Thermal Properties and Influencing Factors

The thermal stability of this compound is primarily governed by the inherent stability of the fluorene ring system and the electronic and steric effects of its substituents: the bromo, hydroxyl, and dimethyl groups.

-

Fluorene Core: The fused aromatic ring system of fluorene provides significant resonance stabilization, contributing to its high thermal stability.[4]

-

Bromo Group: As an electron-withdrawing group, the bromine atom can enhance thermal stability by stabilizing the aromatic ring through charge delocalization.[5]

-

Hydroxyl Group: The electron-donating nature of the hydroxyl group can also contribute to resonance stability.[5] Furthermore, it can participate in intermolecular hydrogen bonding, which may increase the energy required to disrupt the crystal lattice, thereby elevating the melting and decomposition temperatures.

-

9,9-dimethyl Groups: The bulky dimethyl groups at the C-9 position provide steric hindrance, which can protect the fluorene core from thermal degradation pathways.[5] This substitution also prevents oxidation at the benzylic C-9 position, a common degradation pathway for unsubstituted fluorenes.[6]

Based on these structural features, this compound is anticipated to be a thermally stable compound with a high decomposition temperature, likely exceeding 300°C, a characteristic common for many fluorene derivatives.[6]

Quantitative Data (Predicted and Comparative)

While specific experimental values for this compound are unavailable, the following table presents typical thermal properties for related fluorene derivatives to provide a comparative context.

| Compound | Melting Point (°C) | Decomposition Temperature (TGA, 5% weight loss, °C) | Reference |

| 2-Bromo-9,9-dimethylfluorene | 57-62 | > 400 (for polyfluorene derivatives) | [6][7] |

| 2,7-Dibromo-9,9-dimethylfluorene | Not specified | > 400 (for polyfluorene derivatives) | [6] |

| General Poly(alkylfluorene)s | Not applicable | > 400 | [6] |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[7]

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to study the thermal degradation profile.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of TGA and DSC is recommended.[8]

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Argon (inert gas) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.[2]

-

Temperature Range: Typically from room temperature to 600-800 °C, or until complete decomposition is observed.

-

-

Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, crystallization temperature, and other phase transitions.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Argon at a constant flow rate.

-

Heating/Cooling Rate: A rate of 10 °C/min is commonly used.

-

Temperature Program: A heat-cool-heat cycle is often employed to erase the sample's thermal history and observe its intrinsic thermal behavior. The temperature range should encompass the expected melting point.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as peaks, and the peak maximum is typically taken as the melting point.

Visualizations

5.1. Logical Relationship Diagram

References

- 1. Spectral and thermal spectral stability study for fluorene-based conjugated polymers - 西北工业大学 [pure.nwpu.edu.cn:443]

- 2. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. longdom.org [longdom.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mt.com [mt.com]

- 8. fpe.umd.edu [fpe.umd.edu]

7-bromo-9,9-dimethyl-9H-fluoren-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene and its derivatives represent a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest in medicinal chemistry and materials science. The rigid, planar fluorene scaffold, amenable to functionalization at various positions, serves as a privileged structure for the development of novel therapeutic agents and functional materials. Derivatives of fluorene have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The introduction of substituents such as halogens and hydroxyl groups can significantly modulate the physicochemical and biological characteristics of the fluorene core. This technical guide provides a comprehensive overview of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol, a derivative with potential for further investigation in drug discovery and development. Due to the limited direct literature on this specific molecule, this guide consolidates information on its proposed synthesis, characterization based on analogous compounds, and potential biological activities inferred from closely related structures.

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step pathway starting from readily available fluorene derivatives. A plausible and efficient synthetic route involves the conversion of an amino group to a hydroxyl group via the Sandmeyer reaction.[2][3] This established transformation is a cornerstone in aromatic chemistry for the introduction of various functionalities.

Proposed Synthetic Pathway

The proposed synthesis commences with the methylation and subsequent nitration and reduction of a brominated fluorene precursor to yield 2-amino-7-bromo-9,9-dimethyl-9H-fluorene. This intermediate can then be converted to the target fluorenol via diazotization followed by hydrolysis.

Experimental Protocols

Step 1: Synthesis of 2-bromo-9,9-dimethyl-9H-fluorene

To a solution of 2-bromo-9H-fluorene in dimethyl sulfoxide (DMSO), potassium hydroxide is added, and the mixture is stirred. Iodomethane is then added dropwise at a controlled temperature between 30-35°C. The reaction is monitored for completion (typically 4 hours). Upon completion, water is added to precipitate the crude product, which is then collected by suction filtration and recrystallized from methanol to yield 9,9-dimethyl-2-bromofluorene.[4]

Step 2: Synthesis of 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene

2-bromo-9,9-dimethyl-9H-fluorene is subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and prevent over-nitration. The crude product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.

Step 3: Synthesis of 2-amino-7-bromo-9,9-dimethyl-9H-fluorene

The nitro group of 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene is reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst. The resulting amine is then purified by standard methods.

Step 4: Synthesis of this compound

The 2-amino-7-bromo-9,9-dimethyl-9H-fluorene is dissolved in an aqueous acidic solution (e.g., HCl or H2SO4) and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction mixture is then gently heated, leading to the hydrolysis of the diazonium salt and the formation of the desired this compound. The product can be purified by column chromatography.

Data Presentation

Table 1: Summary of a Plausible Synthetic Route and Expected Data

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Methylation | Iodomethane, KOH, DMSO | 30-35°C, 4h | >90% |

| 2 | Nitration | HNO₃, H₂SO₄ | 0-10°C | 70-85% |

| 3 | Reduction | SnCl₂, HCl or H₂/Pd-C | Reflux or RT | 80-95% |

| 4 | Diazotization & Hydrolysis | NaNO₂, HCl; H₂O | 0-5°C then heat | 50-70% |

Table 2: Predicted Characterization Data for this compound

| Analysis | Predicted Data |

| Molecular Formula | C₁₅H₁₃BrO |

| Molecular Weight | 289.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 160-170 °C (estimated) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.6-7.0 (aromatic protons), ~5.0 (hydroxyl proton), ~1.5 (methyl protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~155 (C-OH), ~150-120 (aromatic carbons), ~47 (quaternary C), ~27 (methyl carbons) |

| Mass Spec (EI) | m/z 288/290 (M⁺), fragments corresponding to loss of Br, CH₃ |

| IR (KBr) | ν (cm⁻¹) ~3300 (O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600, 1480 (C=C stretch), ~1250 (C-O stretch), ~820 (C-Br stretch) |

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, studies on closely related compounds, such as derivatives of 2-amino-7-bromofluorene, suggest potential antioxidant and anti-inflammatory activities.[5][6] These activities are often mediated through the modulation of key signaling pathways involved in cellular stress and inflammation.

Antioxidant and Anti-inflammatory Potential

Compounds containing a fluorene nucleus have been shown to scavenge reactive oxygen species (ROS) and inhibit inflammatory responses in cellular models.[5] The presence of a phenolic hydroxyl group in the target molecule could contribute to its antioxidant properties by donating a hydrogen atom to neutralize free radicals.

A plausible mechanism of anti-inflammatory action could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Table 3: Biological Activities of Related Fluorene Derivatives

| Compound Class | Biological Activity | Assay | Results | Reference |

| 2-amino-7-bromofluorene derivatives | Antioxidant | Hydroxyl radical scavenging | Significant reduction of radical adducts | [5] |

| 2-amino-7-bromofluorene derivatives | Anti-inflammatory | Inflammatory assay on endothelial brain cells | Reduction of inflammatory markers | [5] |

| Substituted fluorenes | Anticancer | Cytotoxicity assays | Varies with substitution pattern | [1] |

| Fluorenone derivatives | Antimicrobial | MIC determination | Active against various bacterial strains | [1] |

Conclusion

This compound is a synthetically accessible derivative of the versatile fluorene scaffold. While direct experimental data for this compound is limited, a robust synthetic pathway can be proposed based on well-established chemical transformations. The characterization of the molecule can be reliably predicted from data on analogous compounds. Furthermore, the biological activities of closely related fluorene derivatives, particularly in the areas of antioxidant and anti-inflammatory action, suggest that this compound represents a promising candidate for further investigation in drug discovery programs. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and other related fluorenol derivatives.

References

- 1. scbt.com [scbt.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 5. Synthesis and study of 2-amino- 7-bromofluorenes modified with nitroxides and their precursors as dual anti-amyloid and antioxidant active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Proposed Synthesis and Potential Utility of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and patent databases have revealed no specific records detailing the discovery, synthesis, or history of 7-bromo-9,9-dimethyl-9H-fluoren-2-ol. This document, therefore, presents a comprehensive guide to its proposed synthesis based on established methodologies for the functionalization of related fluorene derivatives. The experimental protocols and characterization data are hypothetical and extrapolated from analogous transformations reported in the literature.

Introduction: A Novel Fluorene Derivative

The 9,9-dimethyl-9H-fluorene core is a privileged scaffold in materials science and medicinal chemistry, prized for its rigid, planar structure and rich photophysical properties.[1] While numerous derivatives have been synthesized and investigated, this compound remains an uncharted molecule. Its unique substitution pattern—a bromine atom at the C7 position and a hydroxyl group at the C2 position—suggests potential applications as a versatile building block for further chemical elaboration or as a biologically active agent itself. The bromine atom serves as a convenient handle for cross-coupling reactions, while the phenolic hydroxyl group can modulate solubility, act as a hydrogen bond donor, and potentially confer antioxidant or other biological activities.

This guide outlines a plausible multi-step synthetic pathway to access this novel compound, starting from the readily available precursor, 2,7-dibromo-9,9-dimethyl-9H-fluorene.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with the synthesis of the 9,9-dimethylfluorene core, followed by selective functionalization at the C2 and C7 positions.

Synthesis of the 9,9-Dimethylfluorene Core

The initial step involves the methylation of fluorene to introduce the gem-dimethyl group at the C9 position. This is a well-established procedure that enhances the solubility and stability of the fluorene core.[1][2]

Experimental Protocol (Hypothetical):

-

To a solution of fluorene in a suitable aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) or potassium tert-butoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture until the deprotonation of the C9 position is complete, indicated by a color change.

-

Add an excess of a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 9,9-dimethylfluorene.

Dibromination of 9,9-Dimethylfluorene

The next step is the electrophilic bromination of the 9,9-dimethylfluorene core. This reaction typically yields the 2,7-dibromo derivative due to the directing effects of the aromatic rings.

Experimental Protocol (Hypothetical):

-

Dissolve 9,9-dimethylfluorene in a suitable solvent, such as dichloromethane or carbon tetrachloride.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid (e.g., acetic acid) or elemental bromine.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or gas chromatography (GC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization to obtain 2,7-dibromo-9,9-dimethyl-9H-fluorene.

Selective Monohydroxylation of 2,7-dibromo-9,9-dimethyl-9H-fluorene

The crucial step in this proposed synthesis is the selective conversion of one of the bromo groups to a hydroxyl group. This transformation can be challenging due to the symmetric nature of the starting material. A potential strategy involves a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation.

Experimental Protocol (Hypothetical - Nucleophilic Aromatic Substitution):

-

In a high-pressure reaction vessel, combine 2,7-dibromo-9,9-dimethyl-9H-fluorene with a strong base such as sodium hydroxide or potassium hydroxide in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Add a copper catalyst, such as copper(I) oxide or copper(I) iodide, to facilitate the reaction.

-

Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and maintain the pressure. The reaction will likely yield a mixture of the desired mono-hydroxylated product, the di-hydroxylated product, and unreacted starting material.

-

After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) and extract with an organic solvent.

-

The desired this compound will need to be separated from the other components by careful column chromatography.

Alternative Strategy: Borylation and Oxidation

A more controlled approach would involve the selective conversion of one bromo group to a boronic ester, followed by oxidation to the hydroxyl group.

Experimental Protocol (Hypothetical - Borylation and Oxidation):

-

Monoborylation: React 2,7-dibromo-9,9-dimethyl-9H-fluorene with a slight excess of a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an aprotic solvent (e.g., dioxane or DMSO). By carefully controlling the stoichiometry, it may be possible to favor the formation of the mono-borylated product.

-

Purification: Separate the resulting mono-borylated intermediate from the starting material and the di-borylated byproduct using column chromatography.

-

Oxidation: Dissolve the purified mono-borylated intermediate in a suitable solvent like THF. Add an aqueous solution of a base (e.g., sodium hydroxide) followed by the dropwise addition of an oxidizing agent, such as hydrogen peroxide, at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the oxidation is complete.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium sulfite), followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography to yield this compound.

Data Presentation: Properties of Key Intermediates

The following table summarizes the known or expected properties of the key compounds in the proposed synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Expected) | Melting Point (°C) |

| 9,9-Dimethylfluorene | C₁₅H₁₄ | 194.27[3] | White solid | 45-48 |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | C₁₅H₁₂Br₂ | 352.06 | White to off-white solid | 142-145 |

| 7-bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid, pinacol ester | C₂₁H₂₄BBrO₂ | 415.13 | White solid | Not reported |

| This compound | C₁₅H₁₃BrO | 289.17 | White to pale yellow solid | Not reported |

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Hypothetical Signaling Pathway Involvement

Given the presence of a phenolic hydroxyl group, this compound could potentially interact with biological systems in a manner similar to other phenolic compounds, such as by modulating pathways sensitive to oxidative stress. The following diagram illustrates a hypothetical mechanism of action where the compound acts as an antioxidant.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hole Transport Materials from 7-bromo-9,9-dimethyl-9H-fluoren-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene derivatives are a prominent class of organic semiconductors widely utilized as hole transport materials (HTMs) in advanced optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Their rigid, planar structure contributes to high thermal stability and excellent charge transport properties. The ability to functionalize the fluorene core at the C-2, C-7, and C-9 positions allows for the precise tuning of their electronic and physical properties, including HOMO/LUMO energy levels, solubility, and film-forming capabilities. This document provides detailed protocols for the synthesis of a triarylamine-based hole transport material starting from 7-bromo-9,9-dimethyl-9H-fluoren-2-ol, a versatile precursor for asymmetrically functionalized fluorene-based HTMs. The synthetic strategy involves the protection of the reactive hydroxyl group, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the hole-transporting diarylamine moiety, and subsequent deprotection to yield the final product.

Synthetic Pathway Overview

The synthesis of the target hole transport material, 7-(diphenylamino)-9,9-dimethyl-9H-fluoren-2-ol, proceeds through a three-step process. The initial step involves the protection of the hydroxyl group of the starting material as a methoxymethyl (MOM) ether. This is followed by a Buchwald-Hartwig cross-coupling reaction between the MOM-protected this compound and diphenylamine. The final step is the deprotection of the MOM ether to yield the desired product.

Caption: Synthetic route for 7-(diphenylamino)-9,9-dimethyl-9H-fluoren-2-ol.

Experimental Protocols

Protocol 1: Protection of this compound

This protocol details the protection of the hydroxyl group of the starting material using methoxymethyl chloride (MOM-Cl).

Materials:

-

This compound

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) to the solution.

-

Slowly add methoxymethyl chloride (MOM-Cl) (1.2 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the MOM-protected intermediate.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed C-N cross-coupling of the MOM-protected fluorene derivative with diphenylamine.

Materials:

-

MOM-protected this compound

-

Diphenylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk tube, add MOM-protected this compound (1.0 equiv.), diphenylamine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Evacuate the Schlenk tube and backfill with an inert gas. Repeat this process three times.

-

Add anhydrous toluene to the Schlenk tube.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of the MOM Ether

This final step removes the MOM protecting group to yield the target hole transport material.

Materials:

-

MOM-protected 7-(diphenylamino)-9,9-dimethyl-9H-fluoren-2-ol

-

Hydrochloric acid (HCl) (e.g., 6M solution)

-

Methanol or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the MOM-protected 7-(diphenylamino)-9,9-dimethyl-9H-fluoren-2-ol in methanol or THF.

-

Add a solution of hydrochloric acid.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography or recrystallization.

Data Presentation

The performance of hole transport materials is critical for the efficiency and stability of perovskite solar cells. The following tables summarize the performance of various fluorene-based HTMs, providing a comparative overview.

Table 1: Performance of Fluorene-Based HTMs in Perovskite Solar Cells

| HTM Designation | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Hole Mobility (μh) [cm²V⁻¹s⁻¹] | Reference |

| spiro-OMeTAD | 20.42 | - | - | - | 2.2 to 15 × 10⁻⁵ | [1] |

| sp-35 | 21.59 | - | - | - | 2.388 × 10⁻³ | |

| V1498 | - | - | - | - | 1.6 × 10⁻³ | [2] |

| spiro-CZ | 16.52 | - | - | - | - | [3] |

| spiro-TPA | 8.47 | - | - | - | - | [3] |

| mp-SFX-2PA | 16.8 | - | - | - | 2.2 to 15 × 10⁻⁵ | [1] |

Note: Data for the target molecule, 7-(diphenylamino)-9,9-dimethyl-9H-fluoren-2-ol, is not yet available in the public domain and would require experimental determination.

Application Workflow

The synthesized hole transport material can be integrated into a perovskite solar cell for performance evaluation. The following diagram outlines the general workflow for device fabrication and characterization.

Caption: Workflow for HTM application and device characterization.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of a novel hole transport material, 7-(diphenylamino)-9,9-dimethyl-9H-fluoren-2-ol, from a readily available precursor. The strategic use of a protecting group allows for the successful implementation of the Buchwald-Hartwig amination, a powerful tool for C-N bond formation. The resulting hydroxyl-functionalized fluorene-based HTM is a promising candidate for application in high-performance perovskite solar cells. Further research should focus on the experimental determination of its optoelectronic properties and device performance to fully assess its potential in the field of organic electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 7-bromo-9,9-dimethyl-9H-fluoren-2-ol